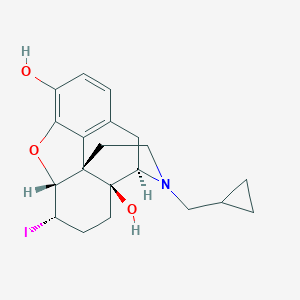![molecular formula C10H9BrO2 B232975 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one, also known as Br-HTBD, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. It belongs to the class of compounds known as bicyclic enones and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. It has also been suggested that it may act by reducing oxidative stress and inflammation in cells.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been found to have a neuroprotective effect in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific compounds that target its activity. Finally, its potential as a therapeutic agent for other diseases such as cancer and inflammatory disorders should be explored.
Méthodes De Synthèse
The synthesis of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one involves the reaction of 4-bromo-1,3-cyclohexadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the bicyclic enone structure of this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
4-bromo-5-hydroxytricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-9(12)6-4-1-2-5(3-4)7(6)10(8)13/h1-2,4-7,12H,3H2 |
Clé InChI |
KYXHEFKSXCGVOU-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=C(C3=O)Br)O |
SMILES canonique |
C1C2C=CC1C3C2C(=C(C3=O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

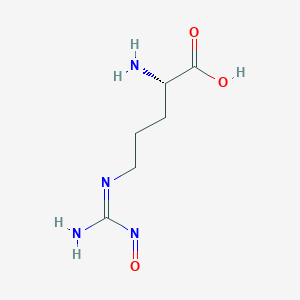

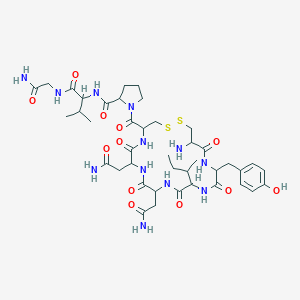
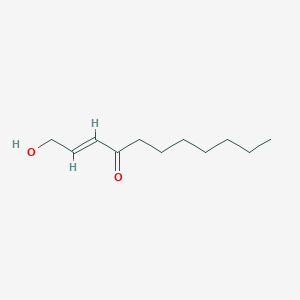
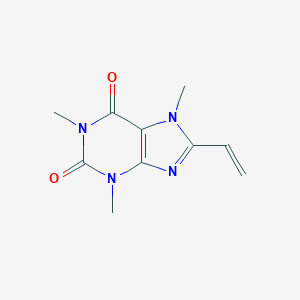
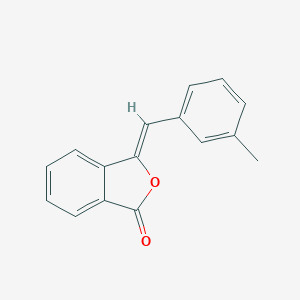
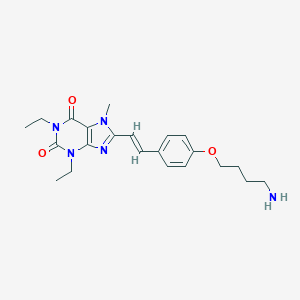
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)



